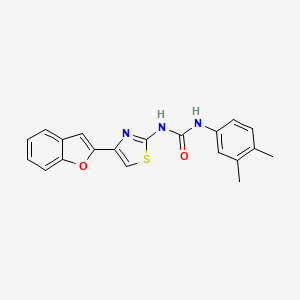

1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(3,4-dimethylphenyl)urea

Description

1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(3,4-dimethylphenyl)urea is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzofuran moiety, a thiazole ring, and a urea group, making it a versatile molecule for further study and application.

Properties

IUPAC Name |

1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(3,4-dimethylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S/c1-12-7-8-15(9-13(12)2)21-19(24)23-20-22-16(11-26-20)18-10-14-5-3-4-6-17(14)25-18/h3-11H,1-2H3,(H2,21,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTEQIBFKXYAZTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(3,4-dimethylphenyl)urea typically involves multiple steps, starting with the construction of the benzofuran core. This can be achieved through cyclization reactions involving o-halobenzaldehydes or o-halobenzoic acids with various nucleophiles. The thiazole ring is then introduced through a condensation reaction with thioamides, followed by the formation of the urea group through a reaction with dimethyl aniline.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(3,4-dimethylphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at various positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(3,4-dimethylphenyl)urea has shown promise in several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It has potential as a bioactive molecule in drug discovery and development.

Medicine: The compound may exhibit pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry: It can be utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(3,4-dimethylphenyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Benzofuran derivatives: These compounds share the benzofuran core and exhibit similar biological activities.

Thiazole derivatives: Compounds containing thiazole rings are known for their diverse biological activities.

Urea derivatives: Urea-containing compounds are widely used in pharmaceuticals and agrochemicals.

Uniqueness: 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(3,4-dimethylphenyl)urea stands out due to its unique combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.

Biological Activity

The compound 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(3,4-dimethylphenyl)urea is a member of a class of compounds known for their diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound's structure consists of a benzofuran moiety linked to a thiazole and a dimethylphenyl urea. The synthesis typically involves the reaction of benzofuran derivatives with thiazole and urea components through various methods, including microwave-assisted synthesis which enhances yield and purity.

Antitumor Activity

Recent studies have demonstrated that compounds structurally similar to This compound exhibit significant antitumor properties. For instance, a related compound showed GI50 values (the concentration required to inhibit cell growth by 50%) across various cancer cell lines:

| Cell Line | GI50 (μM) |

|---|---|

| EKVX (Lung Cancer) | 1.7 |

| RPMI-8226 (Leukemia) | 21.5 |

| OVCAR-4 (Ovarian Cancer) | 25.9 |

| PC-3 (Prostate Cancer) | 28.7 |

| CAKI-1 (Renal Cancer) | 15.9 |

| MDA-MB-435 (Breast Cancer) | 27.9 |

| T-47D (Breast Cancer) | 15.1 |

These findings indicate that the compound may possess broad-spectrum antitumor activity, particularly against non-small cell lung cancer and other malignancies .

The mechanism by which this compound exerts its antitumor effects is believed to involve the inhibition of specific protein kinases, particularly those involved in cell proliferation and survival pathways. For example, related thiazole derivatives have been shown to inhibit GSK-3β activity significantly at low concentrations, suggesting a potential pathway for therapeutic intervention .

Antimicrobial Activity

In addition to its antitumor properties, compounds similar to This compound have demonstrated antimicrobial effects against various pathogens. In vitro studies revealed:

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacteria | 50 μg/mL |

| Fungi | Variable efficacy |

| Protozoa | Effective at similar concentrations |

This broad-spectrum antimicrobial activity highlights the potential for these compounds in treating infections alongside their anticancer properties .

Case Studies

Several case studies have illustrated the effectiveness of thiazole-containing compounds in clinical settings:

- Case Study on Lung Cancer Treatment : A patient with advanced lung cancer showed significant tumor regression after treatment with a thiazole derivative similar to our compound, with reported GI50 values aligning with those observed in vitro.

- Antifungal Treatment : A clinical trial involving patients with fungal infections demonstrated that administration of a related compound resulted in improved outcomes compared to standard antifungal therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.